1-tert-Butyl-4-nitrobenzene

Nitration Regioselectivity Electrophilic Aromatic Substitution Steric Directing Effects

1-tert-Butyl-4-nitrobenzene (also catalogued as CAS 3282-56-2; synonyms: 4-tert-butylnitrobenzene, p-nitro-tert-butylbenzene) is a para-substituted nitroaromatic compound of formula C₁₀H₁₃NO₂ (MW 179.22 g/mol). It is a colourless to pale yellow liquid at ambient temperature (mp ~1 °C, bp 265–267 °C, density 1.0586 g/cm³, refractive index 1.5340) and is supplied at purities of ≥97% (GC) or 98%.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 3382-56-7
Cat. No. B7778554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-4-nitrobenzene
CAS3382-56-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3
InChIKeyXSCPVQNNFLHGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-4-nitrobenzene (CAS 3382-56-7): Core Physicochemical and Structural Identity for Procurement Decisions


1-tert-Butyl-4-nitrobenzene (also catalogued as CAS 3282-56-2; synonyms: 4-tert-butylnitrobenzene, p-nitro-tert-butylbenzene) is a para-substituted nitroaromatic compound of formula C₁₀H₁₃NO₂ (MW 179.22 g/mol) [1]. It is a colourless to pale yellow liquid at ambient temperature (mp ~1 °C, bp 265–267 °C, density 1.0586 g/cm³, refractive index 1.5340) and is supplied at purities of ≥97% (GC) or 98% . The tert-butyl group imparts pronounced steric bulk that distinguishes this compound from smaller alkyl nitrobenzene analogs in nitration regiochemistry, electrochemical behaviour, lipophilicity, and biological recognition [1][2].

1 Sterically controlled para-nitroaromatic building block workflow
2 Room-temperature liquid format for direct liquid-handling and continuous-flow synthesis
3 High-logP nitroaromatic probe for membrane partitioning and chromatographic retention studies

Why 1-tert-Butyl-4-nitrobenzene Cannot Be Replaced by 4-Nitrotoluene or Nitrobenzene in Research and Industrial Workflows


The tert-butyl group of 1-tert-butyl-4-nitrobenzene is not merely a larger alkyl substituent; it fundamentally alters regioisomer purity during synthesis, physical phase behaviour, reduction thermodynamics, and biological partitioning relative to 4-nitrotoluene (methyl analog) or unsubstituted nitrobenzene [1]. Under identical nitration conditions, tert-butylbenzene delivers a para/ortho ratio more than sevenfold that of toluene, a direct consequence of steric hindrance that minimises undesired ortho-nitro co-product formation [1]. The resulting compound is a room-temperature liquid (mp ~1 °C) whereas 4-nitrotoluene is a crystalline solid (mp 51–54 °C), creating different handling, dissolution, and formulation requirements . Its logP of 3.42 exceeds that of 4-nitrotoluene (2.37) and nitrobenzene (2.12) by over one order of magnitude, substantially affecting membrane permeability, environmental partitioning, and chromatographic retention . These interconnected differences mean that simple molar replacement of one nitroaromatic with another will not reproduce synthetic yields, physical process behaviour, or biological readouts.

Target
1-tert-Butyl-4-nitrobenzene: para/ortho ratio up to 21.5:1 in optimized nitration
Liquid at RT; logP 3.42
Common Substitute
4-Nitrotoluene: para/ortho ratio only 2.6:1 under identical catalytic conditions
Solid at RT (mp 51–54 °C); logP 2.37
Mismatch risk: Simple molar replacement with 4-nitrotoluene or nitrobenzene may not reproduce regioisomer purity, physical process behavior, electrochemical reduction thermodynamics, or endocrine activity profiles observed in research models.

1-tert-Butyl-4-nitrobenzene: Quantified Differentiation Evidence Against Closest Analogs


Nitration Para-Selectivity: 7-Fold to 8-Fold Improvement over Toluene Under Identical Conditions

Under classic mixed-acid (HNO₃/H₂SO₄) nitration, the para/ortho product ratio for tert-butylbenzene is 4.60 (72.7% para vs. 15.8% ortho), compared with only 0.64 for toluene (37% para vs. 58% ortho) [1]. This represents a 7.2-fold enhancement in para-selectivity attributable to steric shielding of the ortho positions by the tert-butyl group [1]. Under catalytic zeolite/benzoyl nitrate conditions, the differential is even more pronounced: para/ortho reaches 21.5:1 for tert-butylbenzene versus 2.6:1 for toluene, an 8.3-fold advantage [2]. Using acidic bentonite solid-acid catalysis, the ortho/para isomer ratio falls to 0.11 for tert-butylbenzene, compared with 0.60 for toluene, 0.39 for ethylbenzene, and 0.42 for n-propylbenzene [3]. Higher para-selectivity translates directly into higher isolated yield of the desired 1-tert-butyl-4-nitrobenzene and reduced purification burden.

Nitration Para-Selectivity
Head-to-head
7.2-fold to 8.3-fold higher para/ortho ratio vs. toluene
Supports higher isomeric purity procurement
Mixed-acid and zeolite-catalyzed conditions
Nitration Regioselectivity Electrophilic Aromatic Substitution Steric Directing Effects

Physical State Differentiation: Room-Temperature Liquid versus Solid 4-Nitrotoluene

1-tert-Butyl-4-nitrobenzene is a liquid at standard laboratory temperature (mp ~1 °C, bp 265–267 °C) , whereas its closest structural analog 4-nitrotoluene is a crystalline solid (mp 51–54 °C) , and nitrobenzene itself is also liquid but with a markedly lower boiling point (mp 5–6 °C, bp 210–211 °C) . The density of the target compound (1.0586 g/cm³) is substantially lower than that of 4-nitrotoluene (1.392 g/mL) . This liquid aggregate state eliminates the need for pre-melting or dissolution steps required for solid 4-nitrotoluene in continuous-flow processes, and the elevated boiling point provides a wider liquid handling window compared with nitrobenzene.

Physical State
Context-dependent
Liquid at RT (mp ~1 °C) vs. solid 4-nitrotoluene (mp 51–54 °C)
Direct liquid-handling workflow fit
Data from standard references
Physical Form Handling and Formulation Phase Behaviour

Electrochemical Reduction Potential Shift of –90 mV Driven by Nitro Group Torsion

In a controlled series of 3-nitro-4-alkylbenzamides studied by pulse radiolysis, the one-electron reduction potential drops by 90 mV when the 4-alkyl substituent is changed from hydrogen to tert-butyl [1]. ¹⁷O NMR spectroscopy reveals that this shift parallels an increase in the nitro group torsion angle from 36° (hydrogen) to 92° (tert-butyl) [1]. X-ray crystallography of the isopropyl and tert-butyl derivatives confirms significant out-of-plane rotation of the nitro group (59° and 65° respectively by X-ray) [1]. For the simpler 4-alkylnitrobenzene series lacking the 3-carboxamide group, the identical steric principle applies: the tert-butyl group enforces greater nitro group twisting than a methyl or hydrogen substituent, making 1-tert-butyl-4-nitrobenzene harder to reduce electrochemically than 4-nitrotoluene or nitrobenzene [1][2].

Reduction Potential
Class-level
ΔE₁/₂ ≈ –90 mV shift linked to nitro torsion angle (~92°)
Reported electrochemical differentiation context
Pulse radiolysis and ¹⁷O NMR study on analog
Electrochemistry Nitro Group Torsion Angle One-Electron Reduction Potential

Lipophilicity Differentiation: logP 3.42 Versus 2.37 for 4-Nitrotoluene and 2.12 for Nitrobenzene

1-tert-Butyl-4-nitrobenzene exhibits a computed logP of 3.42 , significantly exceeding that of 4-nitrotoluene (logP = 2.37 measured at 25 °C) [1] and nitrobenzene (logP = 2.12) . The difference of approximately +1.0 to +1.3 logP units corresponds to an approximately 10- to 20-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability and environmental bioaccumulation potential . This property renders 1-tert-butyl-4-nitrobenzene a more suitable probe for studying lipophilicity-dependent biological phenomena such as blood-brain barrier penetration or adipose tissue partitioning compared with its less lipophilic analogs.

Lipophilicity (logP)
Cross-study
logP 3.42, ~11-fold to 20-fold higher than 4-nitrotoluene or nitrobenzene
Supports membrane partitioning and retention studies
Computed and measured log Kow comparisons
Lipophilicity Octanol-Water Partitioning ADME Profiling

Endocrine Activity Profile: Most Potent Estrogen Mimic in Fish Cells Among Tested Alkylphenols and Non-Phenolics

In a multi-assay interspecies comparison of (anti)estrogenic potential, 4-t-butylnitrobenzene was identified as a novel estrogen mimic and was reported to be the most potent among all tested alkylphenols and alkylated non-phenolics in rainbow trout hepatocyte vitellogenin induction (rtVtg) assays [1]. This represents a qualitative differentiation from 4-nitrotoluene and nitrobenzene, which were not identified as exhibiting comparable estrogenic potency in this assay panel [1]. Additionally, 4-t-butylnitrobenzene was shown to bind competitively to rainbow trout plasma sex steroid-binding protein (rtSBP), a property shared with 4-t-butylcyclohexanol but distinct from most simple nitroaromatics, demonstrating broad recognition by teleost endocrine transport proteins despite lacking a phenolic hydroxyl group [2].

Estrogenic Activity in Fish Cells
Head-to-head
Most potent estrogen mimic among tested non-phenolics in rtVtg assay
Supports endocrine disruption SAR research
Ranked qualitatively; review full article for values
Endocrine Disruption Estrogen Receptor Binding Environmental Toxicology

Optimal Application Scenarios for 1-tert-Butyl-4-nitrobenzene Based on Verified Differentiation Data


High-Purity para-Substituted Nitroaromatic Building Block for Pharmaceutical Intermediate Synthesis

When synthesizing 4-tert-butylaniline or its N-alkyl, N-acyl, and sulfonamide derivatives via catalytic hydrogenation, 1-tert-butyl-4-nitrobenzene serves as the direct nitro precursor. The high para-selectivity of its parent nitration (para/ortho up to 21.5:1 under optimized catalytic conditions) ensures that commercially supplied material contains minimal ortho-nitro isomer contamination, reducing the need for isomer separation prior to reduction. The liquid physical form at room temperature also facilitates direct charging into hydrogenation reactors without pre-heating, in contrast to solid 4-nitrotoluene. The resulting 4-tert-butylaniline is itself a key intermediate for agrochemicals, dyes, and polymer additives .

Non-Phenolic Estrogen Mimic Reference Standard for Environmental Endocrine Disruption Research

4-tert-Butylnitrobenzene has been experimentally validated as a potent estrogen mimic in teleost model systems, showing the highest potency among a panel of alkylphenols and alkylated non-phenolics in rainbow trout vitellogenin induction . It also binds to the rainbow trout sex steroid-binding protein (rtSBP), demonstrating that a nitro group can functionally substitute for a phenolic hydroxyl in certain endocrine transport interactions . This makes the compound a valuable reference standard for structure–activity relationship (SAR) studies aimed at decoupling aromatic hydroxyl requirements from estrogenic activity, and for developing in vitro screening panels for environmental contaminants where non-phenolic estrogen mimics may otherwise be overlooked.

Electrochemical Probe for Steric Modulation of Nitroaromatic Reduction Thermodynamics

The tert-butyl substituent enforces a large nitro group torsion angle (92° by ¹⁷O NMR in the analogous 3-nitro-4-tert-butylbenzamide) , which is directly linked to a 90 mV negative shift in one-electron reduction potential compared with the unsubstituted analog . This sterically tunable redox behaviour makes 1-tert-butyl-4-nitrobenzene a useful calibration compound in electrochemical studies of nitroaromatics, particularly for investigating the relationship between substituent bulk, nitro group co-planarity, and electron-transfer kinetics. Its more negative reduction potential also implies lower propensity for spontaneous radical anion formation, a property exploitable in designing nitroaromatic pro-drugs where controlled enzymatic reduction is desired.

High-Lipophilicity Nitroaromatic for Membrane Partitioning and Chromatographic Retention Studies

With a logP of 3.42, 1-tert-butyl-4-nitrobenzene is approximately 11-fold more lipophilic than 4-nitrotoluene and 20-fold more lipophilic than nitrobenzene . This pronounced lipophilicity, combined with the UV-absorbing nitro chromophore and the distinct mass spectrometric signature of the tert-butyl group (m/z 179, characteristic fragmentation), makes the compound an excellent non-radioactive tracer for studying lipophilicity-driven membrane partitioning, passive diffusion kinetics, and reversed-phase chromatographic retention mechanisms where a homologous series of nitroaromatics with systematically varying logP is required.

Application
Selection Property
Validation Focus
para-Nitroaromatic building block synthesis
High para-selectivity nitration precursor
Isomeric purity and liquid-handling workflow
Environmental endocrine disruption SAR studies
Non-phenolic estrogen mimic reference standard
rtVtg assay response and rtSBP binding review
Nitroaromatic electrochemistry research
Sterically tunable reduction thermodynamics
Reduction potential and torsion angle correlation
Membrane partitioning and chromatographic studies
High-logP nitroaromatic probe
Lipophilicity-driven retention and partitioning models
Selection and validation focus are based on reported differentiation evidence. Review specific experimental conditions for workflow transfer.

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